molecular formula C20H18N2O5 B15102249 (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide

(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide

Cat. No.: B15102249
M. Wt: 366.4 g/mol
InChI Key: BHMUURWOAGYMQK-PDGQHHTCSA-N
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Description

(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide typically involves the following steps:

    Formation of the Furylmethylamine: This can be achieved by reacting furfural with an appropriate amine under reductive amination conditions.

    Coupling with Methoxyphenylcarbonyl Chloride: The furylmethylamine is then reacted with 4-methoxyphenylcarbonyl chloride in the presence of a base to form the amide bond.

    Formation of the Prop-2-en Amide: The final step involves the formation of the prop-2-en amide through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide can undergo various chemical reactions, including:

    Oxidation: The furyl groups can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-hydroxyphenyl)carbonylamino]prop-2-en amide: Similar structure but with a hydroxy group instead of a methoxy group.

    (2Z)-3-(2-thienyl)-N-(2-thienylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide: Similar structure but with thiophene rings instead of furan rings.

Uniqueness

The unique combination of furyl and methoxyphenyl groups in (2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide may confer specific chemical properties and biological activities that are distinct from similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C20H18N2O5/c1-25-15-8-6-14(7-9-15)19(23)22-18(12-16-4-2-10-26-16)20(24)21-13-17-5-3-11-27-17/h2-12H,13H2,1H3,(H,21,24)(H,22,23)/b18-12-

InChI Key

BHMUURWOAGYMQK-PDGQHHTCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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